2-{[(4-methoxyphenoxy)acetyl]amino}-N-(prop-2-en-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-{[(4-methoxyphenoxy)acetyl]amino}-N-(prop-2-en-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a benzothiophene core, which is known for its biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-methoxyphenoxy)acetyl]amino}-N-(prop-2-en-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.
Introduction of the Acetylamino Group: The acetylamino group is introduced via an acylation reaction using 4-methoxyphenoxyacetic acid and an activating agent such as dicyclohexylcarbodiimide (DCC).
Attachment of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group is attached through an alkylation reaction using an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Catalysis: It may act as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
Biology and Medicine
Drug Development: The benzothiophene core is known for its biological activity, making this compound a potential candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
Material Science: The compound’s unique structure may be useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-{[(4-methoxyphenoxy)acetyl]amino}-N-(prop-2-en-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-{[(4-methoxyphenoxy)acetyl]amino}-N-(prop-2-en-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the benzothiophene core. This combination imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C21H24N2O4S |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-[[2-(4-methoxyphenoxy)acetyl]amino]-N-prop-2-enyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C21H24N2O4S/c1-3-12-22-20(25)19-16-6-4-5-7-17(16)28-21(19)23-18(24)13-27-15-10-8-14(26-2)9-11-15/h3,8-11H,1,4-7,12-13H2,2H3,(H,22,25)(H,23,24) |
InChI Key |
QVAVNFHNIYKDBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCC=C |
Origin of Product |
United States |
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